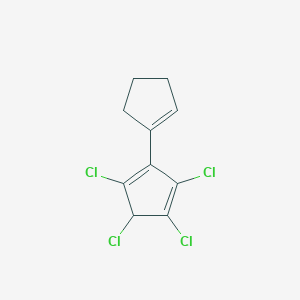
1,2,4,5-Tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene is an organochlorine compound that features a cyclopentadiene ring substituted with four chlorine atoms and a cyclopentenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene can be achieved through several methods. One common approach involves the chlorination of cyclopentadiene derivatives. The reaction typically requires the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions on the cyclopentadiene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclopentadiene is reacted with chlorine in the presence of a catalyst to achieve high yields. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency and selectivity of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized cyclopentadiene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
1,2,4,5-Tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene
- Cyclopentenone
- Cyclopentadiene derivatives
Uniqueness
1,2,4,5-Tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene is unique due to its specific substitution pattern and the presence of both chlorine atoms and a cyclopentenyl group.
Properties
CAS No. |
54624-30-5 |
|---|---|
Molecular Formula |
C10H8Cl4 |
Molecular Weight |
270.0 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H8Cl4/c11-7-6(5-3-1-2-4-5)8(12)10(14)9(7)13/h3,9H,1-2,4H2 |
InChI Key |
NPUDAPZQDAYYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=C(C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



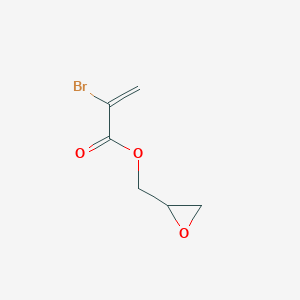
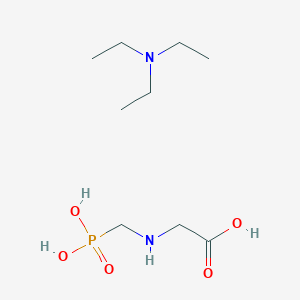
![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
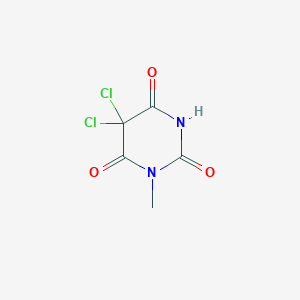
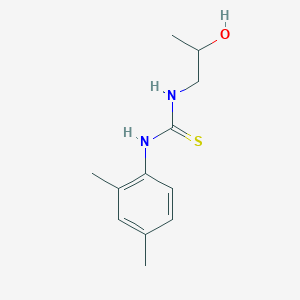

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
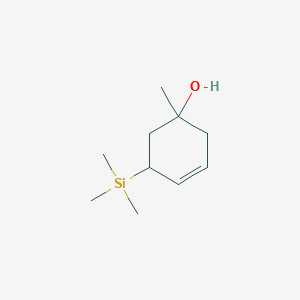

![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)
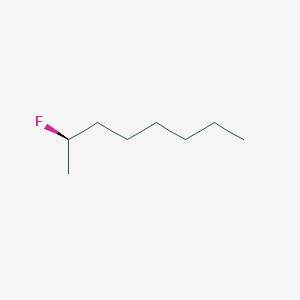
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
